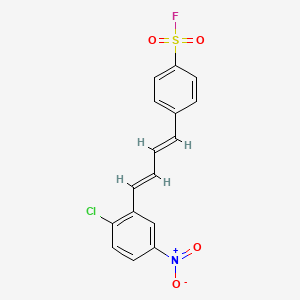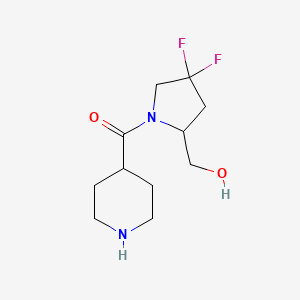
(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone is a complex organic compound that features both pyrrolidine and piperidine rings. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure, which includes fluorine atoms and a hydroxymethyl group, makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The exact methods would depend on the specific requirements of the production process, including the desired scale and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The specific conditions would depend on the desired transformation and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorine atoms are known to influence the metabolic stability and bioavailability of compounds, making this compound a valuable tool for biological research.
Medicine
In medicine, this compound can be explored for its potential therapeutic applications. The presence of both pyrrolidine and piperidine rings, along with the fluorine atoms, suggests that it could interact with various biological targets, potentially leading to the development of new drugs.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it a valuable starting material for various industrial applications.
Mecanismo De Acción
The mechanism of action of (4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone would depend on its specific interactions with biological targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to increased biological activity. The exact molecular targets and pathways involved would require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are known for their biological activity.
Piperidine derivatives: These compounds share the piperidine ring structure and are also known for their biological activity.
Fluorinated compounds: These compounds contain fluorine atoms and are known for their enhanced metabolic stability and bioavailability.
Uniqueness
What sets (4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone apart is the combination of these features in a single molecule
Propiedades
Fórmula molecular |
C11H18F2N2O2 |
|---|---|
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-piperidin-4-ylmethanone |
InChI |
InChI=1S/C11H18F2N2O2/c12-11(13)5-9(6-16)15(7-11)10(17)8-1-3-14-4-2-8/h8-9,14,16H,1-7H2 |
Clave InChI |
ZVKNHXPJVUPYRC-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C(=O)N2CC(CC2CO)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



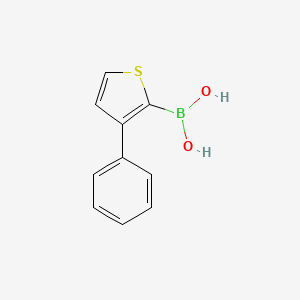
![Methyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B15280485.png)
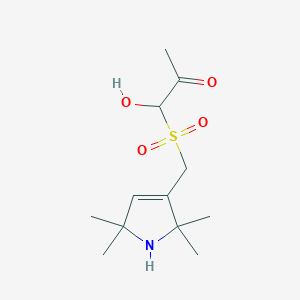
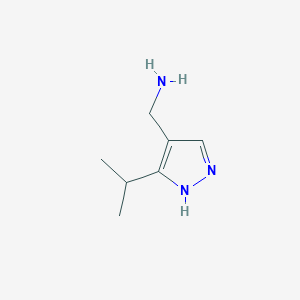
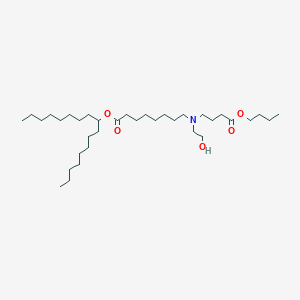

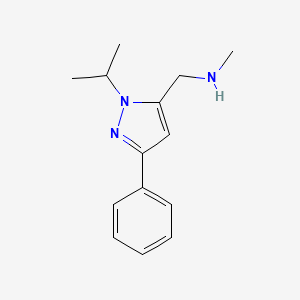
![6-(4-Bromophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280540.png)
![2-(2-(4-(4-Chlorobenzoyl)piperidin-1-yl)ethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B15280547.png)
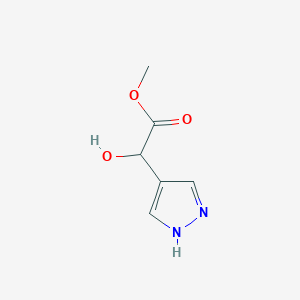
![3-[(Methylsulfanyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280559.png)
![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N'-methyl-N-methylsulfonylcarbamimidoyl)amino]propyl]amino]octanoate](/img/structure/B15280565.png)
